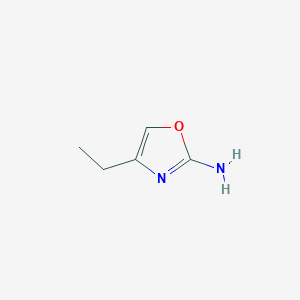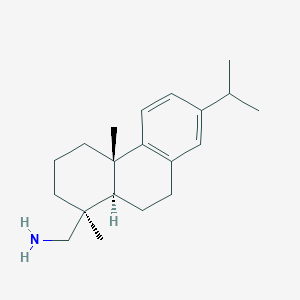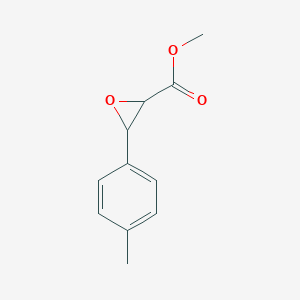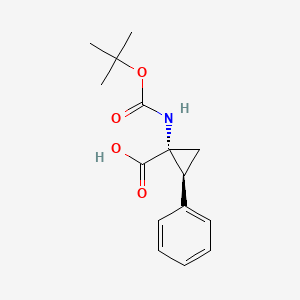
(1R,2S)-1-((tert-Butoxycarbonyl)amino)-2-phenylcyclopropanecarboxylic acid
Übersicht
Beschreibung
The compound is a cyclopropane derivative with a carboxylic acid group and an amino group that is protected by a tert-butoxycarbonyl (Boc) group . The Boc group is commonly used in organic synthesis to protect amines .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds are often synthesized using cyclopropanation reactions, followed by functional group transformations . The Boc group can be introduced using Boc2O in the presence of a base .Molecular Structure Analysis
The compound has a cyclopropane ring, which is a three-membered carbon ring. This ring is known for its angle strain and reactivity. The compound also has a phenyl group, a carboxylic acid group, and a Boc-protected amino group .Chemical Reactions Analysis
Cyclopropane derivatives are known for their reactivity due to ring strain. They can undergo ring-opening reactions under certain conditions . The Boc group can be removed under acidic conditions to reveal the free amine .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. For example, the presence of the polar carboxylic acid group could make the compound soluble in polar solvents . The exact properties would need to be determined experimentally.Wirkmechanismus
The mechanism of action of (1R,2S)-1-((tert-Butoxycarbonyl)amino)-2-phenylcyclopropanecarboxylic acid is not fully understood. However, it is known to interact with specific receptors and enzymes, leading to various physiological effects. This compound can also inhibit the activity of certain enzymes, leading to a decrease in their function.
Biochemical and Physiological Effects:
This compound has several biochemical and physiological effects. It can inhibit the activity of enzymes such as proteases and phospholipases, leading to a decrease in their function. This compound can also interact with specific receptors, leading to various physiological effects such as analgesia, sedation, and anti-inflammatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using (1R,2S)-1-((tert-Butoxycarbonyl)amino)-2-phenylcyclopropanecarboxylic acid in lab experiments include its unique properties, such as its ability to inhibit specific enzymes and interact with specific receptors. This compound can also be easily synthesized and is commercially available. However, limitations include its potential toxicity and the need for further research to fully understand its mechanism of action and physiological effects.
Zukünftige Richtungen
There are several future directions for the use of (1R,2S)-1-((tert-Butoxycarbonyl)amino)-2-phenylcyclopropanecarboxylic acid in scientific research. One potential application is in the development of new drugs that target specific enzymes or receptors. This compound can also be used to study the mechanism of action and physiological effects of various biological processes, leading to a better understanding of disease mechanisms and potential treatments. Additionally, further research is needed to fully understand the toxicity and safety profile of this compound.
In conclusion, this compound is a synthetic compound used in scientific research to study the mechanism of action and physiological effects of various biological processes. Its unique properties and potential applications make it a valuable tool in the scientific community. However, further research is needed to fully understand its mechanism of action, physiological effects, and safety profile.
Wissenschaftliche Forschungsanwendungen
(1R,2S)-1-((tert-Butoxycarbonyl)amino)-2-phenylcyclopropanecarboxylic acid has several applications in scientific research. It is commonly used as a building block in the synthesis of various compounds and as a reference standard in analytical chemistry. This compound is also used to study the mechanism of action and physiological effects of different biological processes, including enzyme inhibition, protein-protein interactions, and drug-receptor interactions.
Safety and Hazards
Eigenschaften
IUPAC Name |
(1R,2S)-1-[(2-methylpropan-2-yl)oxycarbonylamino]-2-phenylcyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4/c1-14(2,3)20-13(19)16-15(12(17)18)9-11(15)10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3,(H,16,19)(H,17,18)/t11-,15+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMOVYASDUSWBOL-XHDPSFHLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CC1C2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@]1(C[C@H]1C2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
244205-60-5, 99200-89-2 | |
| Record name | (1R,2S)-1-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-phenylcyclopropanecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=244205-60-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | rac-(1R,2S)-1-{[(tert-butoxy)carbonyl]amino}-2-phenylcyclopropane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




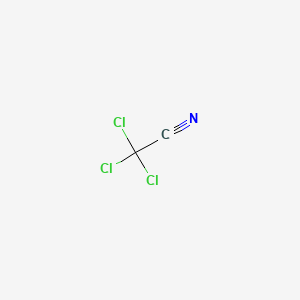
![1-(4-chlorophenyl)-1H,4H,5H,6H,7H,8H-cyclohepta[c]pyrazole-3-carboxylic acid](/img/structure/B3432180.png)

